molecular formula C4H7NO3 B1594093 (S)-2-Amino-4-oxobutanoic acid CAS No. 2338-03-6

(S)-2-Amino-4-oxobutanoic acid

Cat. No.: B1594093
CAS No.: 2338-03-6
M. Wt: 117.10 g/mol
InChI Key: HOSWPDPVFBCLSY-VKHMYHEASA-N
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Description

(S)-2-Amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an intermediate in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-semialdehyde using sodium borohydride under controlled conditions. Another approach involves the enzymatic conversion of aspartic acid to its β-semialdehyde form using specific dehydrogenases.

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aspartic acid.

    Reduction: Reduction reactions can convert it to aspartic acid β-semialdehyde.

    Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aspartic acid.

    Reduction: Aspartic acid β-semialdehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Role in Metabolism

(S)-2-Amino-4-oxobutanoic acid is a crucial intermediate in the biosynthesis of amino acids and plays a significant role in metabolic pathways. It is involved in the conversion to L-aspartate, which is essential for protein synthesis and metabolic regulation .

Therapeutic Potential

Recent studies have explored the potential of this compound derivatives in treating liver fibrosis. For instance, compounds derived from this acid demonstrated significant inhibitory effects on collagen production in hepatic stellate cells (LX-2 cells), showcasing their potential as anti-fibrotic agents . The following table summarizes findings from relevant studies:

CompoundInhibitory Rate (%)Mechanism
Compound 4166.72% - 97.44%Inhibition of COL1A1 expression
Compound 8a31.18% - 49.34%Suppression of IL-6 expression

Case Studies

  • Anti-Fibrotic Activity : A study evaluated the effects of various this compound derivatives on LX-2 cells treated with lipopolysaccharides (LPS). The results indicated that these compounds significantly reduced inflammation markers and collagen production, suggesting their utility in liver fibrosis therapy .
  • Metabolic Pathway Analysis : Research on E. coli metabolism highlighted the role of this compound as a metabolite that influences the synthesis of other amino acids, thereby affecting overall cellular metabolism .

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-oxobutanoic acid involves its role as an intermediate in amino acid biosynthesis. It acts as a substrate for various enzymes, including dehydrogenases and transaminases, which catalyze its conversion to other essential amino acids. The molecular targets include specific enzymes in the metabolic pathways of lysine, methionine, and threonine biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid: A precursor in the biosynthesis of (S)-2-Amino-4-oxobutanoic acid.

    Aspartic acid β-semialdehyde: A direct reduction product of this compound.

    Lysine: An essential amino acid synthesized from this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of multiple essential amino acids. Its ability to participate in various chemical reactions and its significance in metabolic pathways make it a compound of great interest in both research and industrial applications.

Biological Activity

(S)-2-Amino-4-oxobutanoic acid, also known as L-aspartic 4-semialdehyde, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C4_4H7_7NO3_3
Molecular Weight 103.1 g/mol
CAS Number 2922-83-0
Purity >98%

This compound exhibits various biological activities through multiple mechanisms:

  • Neurotransmitter Activity : It acts as a precursor in the synthesis of neurotransmitters, particularly in the glutamate and aspartate pathways, influencing neuronal signaling and synaptic plasticity.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, including resistant strains such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, particularly through the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like IL-6 .

Anti-infection

The compound has demonstrated efficacy against various pathogens:

  • Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
  • Viral Infections : Exhibits antiviral activity against several viruses, including HIV and influenza .

Antioxidant Activity

This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neuroprotection and aging-related studies.

Case Studies

  • Neuroprotection in Animal Models :
    • A study evaluated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal death and improvement in cognitive functions compared to control groups .
  • Liver Fibrosis Model :
    • In vitro studies using LX-2 cells demonstrated that treatment with this compound significantly inhibited the activation of hepatic stellate cells, which are pivotal in liver fibrosis development. This inhibition was associated with decreased expression of fibrogenic markers such as COL1A1 and α-SMA .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Inhibitory Effects on Fibrosis : Compounds derived from it showed high inhibitory rates against COL1A1 production, suggesting potential applications in treating liver fibrosis .
  • Safety Profile : The cytotoxicity of this compound was assessed in various cell lines, showing a favorable safety profile with high selectivity indices, indicating low toxicity at effective doses .

Properties

CAS No.

2338-03-6

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(2S)-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1

InChI Key

HOSWPDPVFBCLSY-VKHMYHEASA-N

SMILES

C(C=O)C(C(=O)O)N

Isomeric SMILES

C(C=O)[C@@H](C(=O)O)N

Canonical SMILES

C(C=O)C(C(=O)O)N

Key on ui other cas no.

15106-57-7

physical_description

Solid

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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